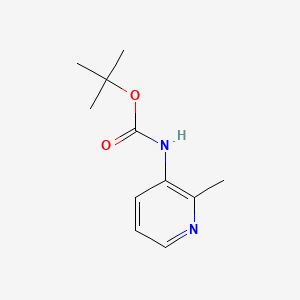![molecular formula C6H5BrN4S B596492 3-溴-6-(甲硫基)-1H-吡唑并[3,4-D]嘧啶 CAS No. 1306829-95-7](/img/structure/B596492.png)
3-溴-6-(甲硫基)-1H-吡唑并[3,4-D]嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a bromine atom and a methylthio group attached to a pyrazolo[3,4-D]pyrimidine core. The presence of these functional groups imparts distinct chemical properties, making it a valuable intermediate in the synthesis of various biologically active molecules.
科学研究应用
3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its versatile reactivity.
作用机制
Target of Action
The primary targets of 3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine are kinases . Kinases are a prevalent class of targets within drug discovery, with inhibitors of approximately 30 distinct targets progressed into phase 1 clinical trials . Deregulation of kinase function has been associated with a wide range of diseases .
Mode of Action
3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine interacts with its kinase targets through a process known as Suzuki–Miyaura (SM) cross-coupling . This process involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The action of 3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine affects the kinase signaling pathways . Many kinases have been found to be closely linked to tumor proliferation and survival, and therefore kinase inhibition represents an effective treatment for cancer .
Result of Action
The result of the action of 3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine is the inhibition of kinase activity . This inhibition can lead to the prevention of tumor proliferation and survival, making it an effective treatment for cancer .
生化分析
Cellular Effects
Related compounds have been found to have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyrazolopyrimidines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Related compounds have been synthesized and studied using various methods, including microwave-assisted synthesis .
Dosage Effects in Animal Models
The effects of 3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine at different dosages in animal models have not been reported yet. Related compounds have shown significant anti-proliferative activity in NCI 60 cancer cell lines .
Metabolic Pathways
Related compounds have been found to be involved in the pyrimidine synthesis pathway .
Transport and Distribution
Related compounds have been found to be transported and distributed within cells via various mechanisms .
Subcellular Localization
Related compounds have been found to be regulated in their subcellular localization by proteins such as the 14-3-3 family of proteins .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine typically involves the bromination of 6-(methylthio)-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one. One common method involves the use of phosphorus oxybromide (POBr3) in acetonitrile (CH3CN) as the brominating agent. The reaction is carried out in a pressure vessel at 100°C for 16 hours, followed by cooling and the addition of water and aqueous ammonium hydroxide .
Industrial Production Methods
While specific industrial production methods for 3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
化学反应分析
Types of Reactions
3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like meta-chloroperoxybenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Substitution: The bromine atom can be substituted with different nucleophiles, such as amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-CPBA in tetrahydrofuran (THF) at room temperature.
Substitution: Nucleophiles like n-propylamine in THF at 0°C.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Substitution: Formation of various substituted pyrazolo[3,4-D]pyrimidine derivatives.
相似化合物的比较
Similar Compounds
- 6-(Methylthio)-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one
- 8-Chloro-2-(methylthio)pyrido[3,4-D]pyrimidine
Uniqueness
3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine is unique due to the presence of both a bromine atom and a methylthio group, which confer distinct reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable scaffold for the development of new chemical entities with potential therapeutic applications .
属性
IUPAC Name |
3-bromo-6-methylsulfanyl-2H-pyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4S/c1-12-6-8-2-3-4(7)10-11-5(3)9-6/h2H,1H3,(H,8,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEIXBIKEFRPGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=NNC(=C2C=N1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1306829-95-7 |
Source


|
| Record name | 3-bromo-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














